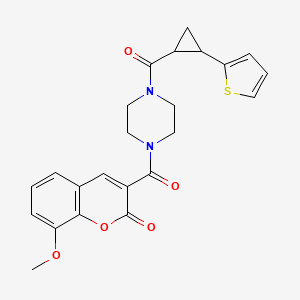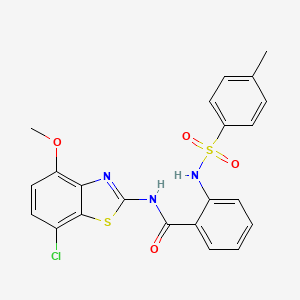
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a useful research compound. Its molecular formula is C22H18ClN3O4S2 and its molecular weight is 487.97. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of interest in the synthesis and characterization of various derivatives for pharmacological and biomedical applications. For instance, its derivatives have been synthesized and evaluated for diuretic, antihypertensive, and anti-diabetic potential, with some showing significant activity compared to standard drugs in preclinical models (Rahman et al., 2014). This highlights the compound's role in the development of new therapeutic agents.
Antimicrobial Activity
The compound serves as a precursor for the synthesis of novel antimicrobial agents. Various studies have demonstrated the synthesis of derivatives with potent antimicrobial properties, indicating the compound's utility in addressing bacterial and fungal infections (Habib et al., 2013). The exploration of its derivatives can lead to the discovery of new drugs with high efficacy against resistant microbial strains.
Anticancer and Anti-inflammatory Applications
Further research into N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide derivatives has shown promising results in anticancer and anti-inflammatory activities. Specific derivatives have been identified with significant COX-2 inhibitory properties, analgesic activity, and anti-inflammatory activity, comparable to standard drugs, suggesting their potential in cancer and inflammation treatment (Abu‐Hashem et al., 2020).
Photosensitizing Properties
Derivatives of the compound have also been synthesized and characterized for their photosensitizing properties, which are highly relevant in photodynamic therapy for cancer treatment. These derivatives demonstrate high singlet oxygen quantum yields, making them suitable as Type II photosensitizers, a crucial aspect in the photodynamic approach to cancer therapy (Pişkin et al., 2020).
Neuroprotective and HDAC Inhibition
In the context of neurodegenerative diseases, some derivatives have shown neuroprotective activity and selective inhibition against histone deacetylase 6 (HDAC6). This is particularly important in the development of treatments for Alzheimer's disease, where such compounds can ameliorate disease phenotypes by decreasing tau protein phosphorylation and aggregation (Lee et al., 2018).
Propriétés
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S2/c1-13-7-9-14(10-8-13)32(28,29)26-17-6-4-3-5-15(17)21(27)25-22-24-19-18(30-2)12-11-16(23)20(19)31-22/h3-12,26H,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLHTYFNRNFMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2954469.png)
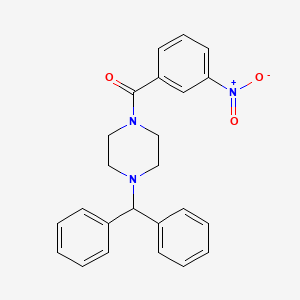
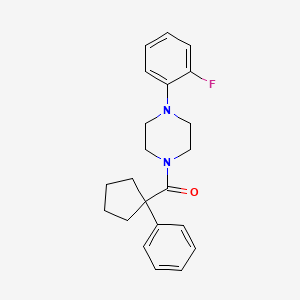
![N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2954474.png)
![Tert-butyl 3-phenyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2954476.png)
![2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2954478.png)
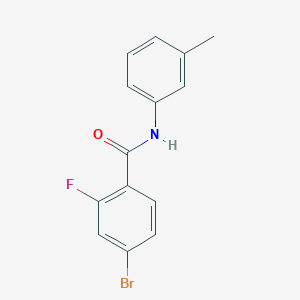
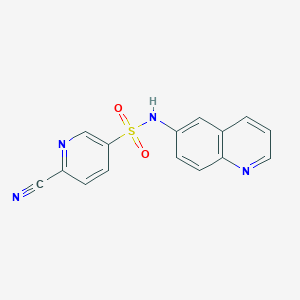
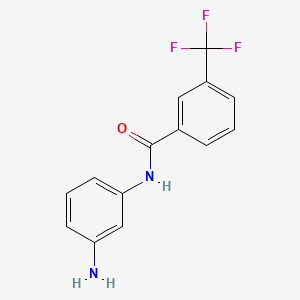
![5-Cyclopropyl-3-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2954485.png)

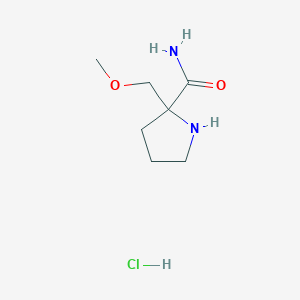
![(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2954490.png)
